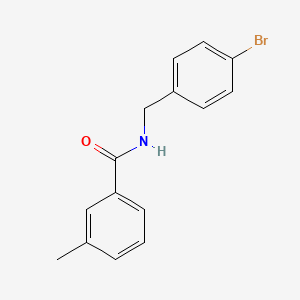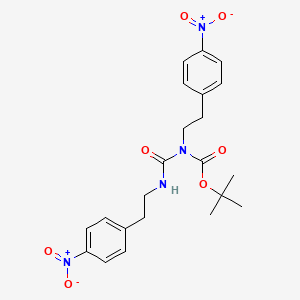![molecular formula C10H9F3N2S B13344299 3-(Ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13344299.png)
3-(Ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research . The presence of the ethylthio and trifluoromethyl groups in the molecule enhances its chemical properties, making it a valuable scaffold for drug development and other scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile . This reaction uses 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor for trifluoroacetonitrile, exhibiting a broad substrate scope .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. scalable methods involving the use of trifluoroacetonitrile and pyridinium ylides have been reported, indicating potential for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Reduction: Specific reduction reactions are less documented but can be inferred based on the functional groups present.
Substitution: The compound can undergo substitution reactions, particularly at the C-3 position.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and photocatalysts . Conditions often involve mild temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functionalization being targeted. For example, radical reactions can lead to various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
3-(Ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: Another significant structural component used in pharmaceuticals and agrochemicals.
Imidazo[1,2-a]pyrimidine: Known for its wide range of applications in medicinal chemistry.
Uniqueness
3-(Ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both ethylthio and trifluoromethyl groups, which enhance its chemical properties and potential biological activities . This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C10H9F3N2S |
|---|---|
Molecular Weight |
246.25 g/mol |
IUPAC Name |
3-ethylsulfanyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H9F3N2S/c1-2-16-9-6-14-8-5-7(10(11,12)13)3-4-15(8)9/h3-6H,2H2,1H3 |
InChI Key |
YVKDVDUNMWXYRY-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CN=C2N1C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B13344245.png)

![(7R,8R)-8-([1,1'-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol](/img/structure/B13344250.png)
![5'-Methoxy-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one](/img/structure/B13344257.png)
![6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13344266.png)




